6-Cyclohexylnicotinaldehyde
Description
6-Cyclohexylnicotinaldehyde is a substituted pyridine derivative featuring a cyclohexyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position (nicotinaldehyde backbone). This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the cyclohexyl substituent, which can modulate reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
1241911-42-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-cyclohexylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChI Key |
NCIOFMXGJRAPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs of 6-Cyclohexylnicotinaldehyde include compounds with variations in the substituent at the 6-position or additional functional groups (Table 1). These modifications influence electronic properties, steric bulk, and intermolecular interactions.
Table 1: Structural Analogs of this compound
*Calculated based on molecular formula.
Substituent Impact Analysis:
- Its electron-donating inductive effect may stabilize the aldehyde group during reactions.
- Cyclohexyloxy (6-(Cyclohexyloxy)nicotinaldehyde): The ether group introduces moderate polarity compared to cyclohexyl, balancing solubility and lipophilicity. Resonance effects may slightly activate the pyridine ring .
- Phenyl (6-Phenylnicotinaldehyde): The aromatic substituent enables π-π stacking with biological targets, a feature absent in cyclohexyl analogs. However, its electron-withdrawing nature may reduce aldehyde reactivity .
- Cyclohexylthio (6-(Cyclohexylthio)nicotinaldehyde): Thioethers are less polar than ethers and prone to oxidation, which could limit stability in oxidative environments .
Physicochemical Properties
Substituents significantly alter melting points, solubility, and stability:
- Hydrophobicity: Cyclohexyl > Cyclohexylthio > Phenyl > Cyclohexyloxy > 2-Hydroxyethylamino.
- Reactivity: The aldehyde group in this compound is less electrophilic than in 6-Phenylnicotinaldehyde due to the electron-donating cyclohexyl group.
- Stability: Thioether-containing analogs may degrade under oxidative conditions, whereas ethers and aliphatic groups offer greater stability .
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